molecular formula C8H13NO4 B2590376 1-(2-Methoxyacetyl)proline CAS No. 130603-11-1

1-(2-Methoxyacetyl)proline

Cat. No. B2590376
CAS RN: 130603-11-1
M. Wt: 187.195
InChI Key: FWRWEUVVHSNRGE-UHFFFAOYSA-N
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Description

1-(2-Methoxyacetyl)proline is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.20 . It is a derivative of proline, an amino acid that plays a crucial role in various biological processes .


Molecular Structure Analysis

The molecular structure of this compound consists of a proline core with a methoxyacetyl group attached . The presence of this group may influence the compound’s properties and interactions.

Scientific Research Applications

Organic Synthesis and Catalysis

Catalytic Applications : The role of proline and its derivatives, including 1-(2-Methoxyacetyl)proline, in organocatalysis has been extensively studied. Proline and its analogs serve as efficient catalysts in various organic reactions, including aldol reactions, α-aminoxylation, and Michael additions. For instance, proline has been employed as a superior catalyst in the construction of various carbohydrate scaffolds, mimicking the function of aldolase enzymes in the synthesis of sugars and sugar analogs (Suri et al., 2006). Similarly, the synthesis of multifunctional organic catalysts derived from proline, demonstrated to promote direct aldol condensation with high enantioselectivities, underscores the versatility of proline derivatives in catalysis (Guizzetti et al., 2006).

Biological Applications

Peptide Synthesis and Structural Studies : Proline and its derivatives play a critical role in peptide synthesis, influencing peptide structure and stability. The incorporation of proline analogs into peptides has been explored for their potential to modify peptide conformation, which is crucial for understanding peptide function and for designing peptides with desired biological activities. The development of small peptides catalyzed by L-proline-based catalysts for asymmetric direct aldol reactions highlights the significance of proline in synthesizing biologically relevant molecules (Tang et al., 2004).

Agricultural Chemistry

Fungicidal and Insecticidal Activities : The exploration of proline derivatives in agricultural chemistry has led to the development of compounds exhibiting both fungicidal and insecticidal activities. For example, the synthesis of pyrazoline derivatives by integrating the β-methoxyacrylate pharmacophore has shown promising results in screening against various pests and fungal pathogens, highlighting the potential of proline derivatives in agricultural applications (Zhao et al., 2008).

Plant Science and Stress Tolerance

Improving Plant Stress Resistance : Proline and its analogs are crucial in enhancing plant resistance to abiotic stresses, such as drought and salinity. Studies have shown that proline accumulation in plants is positively correlated with stress tolerance, indicating its role in osmotic adjustment and protection against stress-induced damage (Ashraf & Foolad, 2007).

Nutritional and Medicinal Chemistry

Implications for Nutrition and Health : Proline's role extends to nutrition and medicinal chemistry, where it is involved in the synthesis of arginine and glutamate, contributing to various physiological processes. The nutritional importance of proline, particularly in collagen synthesis and wound healing, alongside its antioxidative and immune-boosting properties, has been emphasized (Wu et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyacetyl)proline, like proline, likely interacts with various enzymes, proteins, and other biomolecules. Proline is known to play a role in cellular homeostasis, including redox balance and energy status . It can act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression

Cellular Effects

Proline has been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, given its structural similarity to proline.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Proline is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may share some of these mechanisms.

Temporal Effects in Laboratory Settings

Proline metabolism has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development .

Dosage Effects in Animal Models

It is known that the choice of starting dose for first-in-human studies is usually based on toxicology evaluation in both rodent and non-rodent species .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . Proline is biosynthetically derived from the amino acid L-glutamate .

Transport and Distribution

Proline is known to be transported and distributed within cells and tissues .

Subcellular Localization

Proline is known to have a mainly cytosolic localization of the biosynthetic enzymes .

properties

IUPAC Name

1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWEUVVHSNRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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